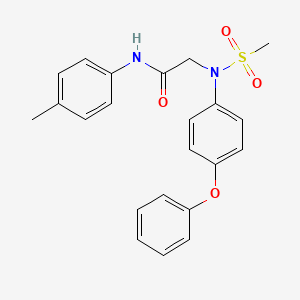
N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
描述
N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
科学研究应用
MPPG has been used extensively in scientific research to study the role of N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes. Some of the research applications of MPPG include:
1. Neurological Disorders: MPPG has been used to investigate the role of this compound in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Drug Addiction: MPPG has been used to study the role of this compound in drug addiction, particularly cocaine addiction.
3. Pain Management: MPPG has been used to investigate the role of this compound in pain management, particularly chronic pain.
作用机制
MPPG is a selective antagonist of N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which means it binds to the receptor and prevents its activation by glutamate. Glutamate is a neurotransmitter that plays a crucial role in various physiological and pathological processes, including learning and memory, pain perception, and drug addiction. By blocking the activation of this compound, MPPG can modulate these processes.
Biochemical and Physiological Effects:
MPPG has been shown to have various biochemical and physiological effects, including:
1. Modulation of Dopamine Release: MPPG has been shown to modulate dopamine release in the striatum, which is a region of the brain that plays a crucial role in reward and motivation.
2. Modulation of Glutamate Release: MPPG has been shown to modulate glutamate release in various brain regions, including the prefrontal cortex and the hippocampus.
3. Modulation of Pain Perception: MPPG has been shown to modulate pain perception in animal models of chronic pain.
实验室实验的优点和局限性
MPPG has several advantages as a research tool, including its specificity for N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its short half-life and potential off-target effects.
未来方向
There are several future directions for research on MPPG, including:
1. Development of more potent and selective N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists.
2. Investigation of the role of this compound in other physiological and pathological processes, such as anxiety and depression.
3. Development of MPPG analogs with improved pharmacokinetic properties.
4. Investigation of the potential therapeutic applications of this compound antagonists in neurological disorders and pain management.
In conclusion, MPPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its specificity for this compound and ability to cross the blood-brain barrier make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the potential applications of MPPG and its analogs in drug development and therapeutic interventions.
属性
IUPAC Name |
N-(4-methylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-10-18(11-9-17)23-22(25)16-24(29(2,26)27)19-12-14-21(15-13-19)28-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNAXSJBUUVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-cyclohexyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452600.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3452608.png)
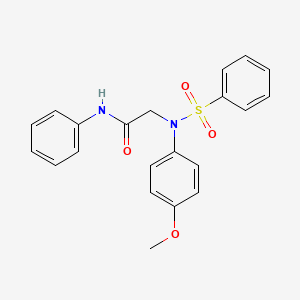
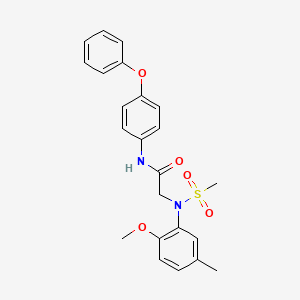

![N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452645.png)

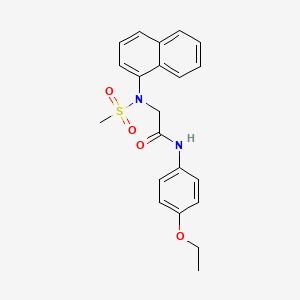
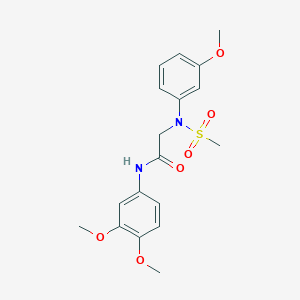
![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
![1-methyl-N,N'-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B3452684.png)
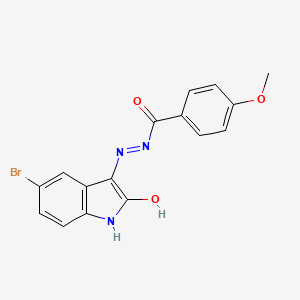
![3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3452707.png)